molecular formula C12H17BrClNO B3083015 (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide CAS No. 1135234-32-0

(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide

Cat. No.: B3083015
CAS No.: 1135234-32-0
M. Wt: 306.62 g/mol
InChI Key: UNUCQQOARVDMBZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzyl group (a benzene ring attached to a CH2 group), a tetrahydrofuran group (a five-membered ring containing oxygen), and an amine group (NH2). The presence of a hydrobromide indicates that it is likely a salt of the corresponding amine .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzyl group is aromatic, the tetrahydrofuran group is cyclic and ether-like, and the amine group could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The benzyl group could undergo electrophilic aromatic substitution, the tetrahydrofuran group could potentially be opened in acidic or basic conditions, and the amine group could be protonated or deprotonated depending on the pH .

Scientific Research Applications

Chemistry and Synthesis

  • Synthesis and Hydrolysis Studies : The compound is used in the synthesis of various organic structures, such as iminofurans and but-2-enamides, which are significant in the field of organic chemistry (Panchenko, Shipilovskikh, & Rubtsov, 2016).

  • Structural Studies of Benzimidazole Derivatives : It serves as a structural component in benzimidazole derivatives, aiding in understanding molecular structures and interactions (Ghani & Mansour, 2012).

  • Polymer Synthesis : This compound plays a role in the synthesis and characterization of polymeric materials, contributing to the development of new materials with specific properties (Mathew, Ahmad, Thomas, Daik, & Kassim, 2018).

Biological and Medicinal Research

  • Antihypertensive Activity : Derivatives containing this compound have been studied for their potential antihypertensive activity, showing significant results in this domain (Sharma, Kohli, & Sharma, 2010).

  • Antimicrobial and Cytotoxicity Studies : Research has been conducted on the antimicrobial and cytotoxic activities of complexes containing this compound, contributing to the understanding of new potential therapeutics (Mansour & Abdel-Ghani, 2015).

  • Corrosion Inhibition Studies : Some studies have focused on its use as a corrosion inhibitor in various industrial applications (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

  • Enantioselective Synthesis : The compound is also used in the enantioselective synthesis of furan-2-yl amines and amino acids, which are crucial in the development of chiral drugs and compounds (Demir, Seşenoğlu, Ülkü, & Arici, 2003).

Material Science and Analysis

  • Kinetic Studies in Oxidation Reactions : This compound has been involved in the study of oxidation kinetics of certain chemicals, providing insights into reaction mechanisms and kinetics (Angadi & Tuwar, 2010).

  • Molecular Structure Analysis : Its derivatives have been used to confirm computationally predicted molecular structures, contributing to the field of crystallography (Odell, McCluskey, Failes, & Tiekink, 2007).

Future Directions

The potential applications of this compound would depend on its specific properties. It could potentially be used in the development of pharmaceuticals, given the presence of an amine group, which is a common feature in many drugs .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.BrH/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12;/h3-6,12,14H,1-2,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUCQQOARVDMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=C(C=C2)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642009
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide
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(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide
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(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide
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(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide
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(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide
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(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide

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